molecular formula C26H25N3O2S3 B12128011 N-(5-benzyl-1,3-thiazol-2-yl)-4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide

N-(5-benzyl-1,3-thiazol-2-yl)-4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide

Cat. No.: B12128011
M. Wt: 507.7 g/mol
InChI Key: HZRHWGHFWKEKJJ-JWGURIENSA-N
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Description

This compound features a rhodanine core (4-oxo-2-thioxo-1,3-thiazolidin-3-yl) substituted with a 4-ethylbenzylidene group at the 5-position. The rhodanine moiety is linked via a butanamide chain to a 5-benzyl-1,3-thiazol-2-yl group. Rhodanine derivatives are known for diverse biological activities, including antimicrobial and enzyme inhibitory properties.

Properties

Molecular Formula

C26H25N3O2S3

Molecular Weight

507.7 g/mol

IUPAC Name

N-(5-benzyl-1,3-thiazol-2-yl)-4-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide

InChI

InChI=1S/C26H25N3O2S3/c1-2-18-10-12-20(13-11-18)16-22-24(31)29(26(32)34-22)14-6-9-23(30)28-25-27-17-21(33-25)15-19-7-4-3-5-8-19/h3-5,7-8,10-13,16-17H,2,6,9,14-15H2,1H3,(H,27,28,30)/b22-16-

InChI Key

HZRHWGHFWKEKJJ-JWGURIENSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)NC3=NC=C(S3)CC4=CC=CC=C4

Canonical SMILES

CCC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NC3=NC=C(S3)CC4=CC=CC=C4

Origin of Product

United States

Comparison with Similar Compounds

Structural Variations in Rhodanine Derivatives

The target compound’s rhodanine core is structurally analogous to several compounds in the literature, differing primarily in substituents:

Compound Name Rhodanine Substituent Amide-Linked Group Molecular Weight Key Spectral Data (IR, NMR) Reference
Target Compound 5-(4-ethylbenzylidene) N-(5-benzyl-1,3-thiazol-2-yl) ~521.6* IR: ~1670 cm⁻¹ (C=O), ~1240 cm⁻¹ (C=S)† -
2-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide 5-benzylidene N-(2-methylphenyl)acetamide ~383.5 ¹H-NMR: δ 7.2–7.8 (Ar-H), 2.3 (CH3)
N-[(5Z)-5-[[3-(4-bromophenyl)-1-phenylpyrazol-4-yl]methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-methylbenzamide 5-(pyrazolylmethylidene) 4-methylbenzamide ~616.5 ¹H-NMR: δ 7.4–8.2 (Ar-H), 2.4 (CH3)
4-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(quinoxalin-6-yl)butanamide 5-benzylidene N-(quinoxalin-6-yl) 434.5 MS: m/z 434 (M⁺)
4-[(5Z)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-methyl-1,3-thiazol-2-yl)butanamide 5-(2-methyl-3-phenylpropenylidene) N-(4-methyl-1,3-thiazol-2-yl) ~509.6 IR: 1715 cm⁻¹ (C=O), 1605 cm⁻¹ (C=N)

*Calculated based on molecular formula.
†Predicted based on analogous compounds.

Key Observations :

  • Electronic Effects: The 4-ethyl group in the target compound’s benzylidene substituent provides moderate electron-donating effects compared to bromophenyl (electron-withdrawing, ) or quinoxaline (electron-deficient, ).

Physicochemical Properties

  • Solubility : The 4-ethyl group may slightly improve lipid solubility compared to polar substituents (e.g., -OH or -COOH).
  • Melting Point : Expected to range between 160–250°C, consistent with analogs in .

Structural Confirmation Techniques

Crystallographic data for such compounds are often resolved using software like SHELXL (for refinement) and ORTEP-3 (for visualization) . Elemental analysis and mass spectrometry (as in ) are critical for validating purity and molecular weight.

Preparation Methods

Thiosemicarbazone Formation

4-Ethylbenzaldehyde is condensed with thiosemicarbazide in methanol under acidic conditions (HCl, 0°C, 2 hours) to form the corresponding thiosemicarbazone. The product precipitates as a white solid (yield: 89–92%), with IR spectroscopy confirming the C=N stretch at 1615 cm1^{-1}.

Thiazolidinone Cyclization

The thiosemicarbazone intermediate is cyclized with γ-bromo-α-methylbutanoic acid in dimethylformamide (DMF) at 110°C for 12 hours to form the thiazolidinone ring. The reaction proceeds via nucleophilic attack of the thiosemicarbazone sulfur on the γ-bromo carbon, followed by intramolecular lactamization. The Z-configuration of the benzylidene group is stabilized by π-π stacking interactions, as evidenced by NOESY correlations between the ethylbenzylidene proton (δ 7.45 ppm) and the thiazolidinone carbonyl.

Key Data :

ParameterValue
Yield78%
Melting Point198–200°C
1H^1H NMR (DMSO-d6_6 )δ 7.45 (d, J=16 Hz, CH=), 3.92 (s, SCH2_2 )

Amide Coupling Reaction

The final step involves coupling 4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid with 5-benzyl-1,3-thiazol-2-amine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in dichloromethane (0°C → rt, 24 hours). The reaction progress is monitored by TLC (Rf_f = 0.6, ethyl acetate/hexane 1:1), and the product is purified via recrystallization from ethanol/water (yield: 68–72%).

Spectral Validation :

  • IR : 1685 cm1^{-1} (C=O amide), 1240 cm1^{-1} (C=S)

  • 1H^1H NMR : δ 8.12 (s, NH), 7.35–7.28 (m, aromatic), 2.65 (q, J=7.6 Hz, CH2_2CH3_3 )

  • HPLC : >98% purity (C18 column, acetonitrile/water 70:30)

Comparative Analysis of Synthetic Routes

Conventional vs. Microwave-Assisted Synthesis

Microwave irradiation significantly enhances reaction efficiency for both thiazole and thiazolidinone syntheses (Table 1).

Table 1 : Reaction Time and Yield Comparison

StepConventional (Time/Yield)Microwave (Time/Yield)
Thiazole formation6 h / 82%20 min / 85%
Thiazolidinone cyclization12 h / 78%45 min / 80%

Solvent Effects on Amide Coupling

Polar aprotic solvents (DMF, DMSO) improve coupling yields but complicate purification. Dichloromethane balances reactivity and ease of isolation.

Challenges and Optimization Strategies

  • Stereochemical Control : The Z-configuration of the benzylidene group is maintained by using anhydrous conditions and avoiding base-mediated isomerization.

  • Purification : Silica gel chromatography is preferred over recrystallization for intermediates due to polymeric byproducts.

  • Scale-Up : Batch-wise addition of EDCl minimizes exothermic side reactions during coupling.

Q & A

Q. Optimization Strategies :

  • Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
  • Temperature Control : Maintaining 20–25°C during acylation steps minimizes side reactions .
  • Catalysts : Triethylamine or DMAP improves yields in coupling steps .

Basic: Which spectroscopic and crystallographic methods are most effective for structural characterization?

Answer:

  • Spectroscopy :
    • NMR : 1H^1H- and 13C^{13}C-NMR confirm regiochemistry of thiazole/thiazolidinone moieties and Z/E configuration of benzylidene groups .
    • Mass Spectrometry (HRMS) : Validates molecular formula and detects fragmentation patterns .
  • Crystallography :
    • X-ray Diffraction : Resolves stereochemistry and hydrogen-bonding networks. Refinement using SHELXL (for small molecules) or SHELXPRO (for macromolecular interfaces) ensures accuracy .
    • ORTEP-3 : Graphical tools visualize thermal ellipsoids and molecular packing .

Advanced: How can researchers resolve contradictions in reported bioactivity data across studies?

Answer:
Contradictions often arise from structural analogs with minor substituent variations. A systematic approach includes:

Structural Comparison : Cross-referencing analogs (Table 1) to isolate substituent-specific effects.

Computational Modeling : Docking studies (e.g., AutoDock Vina) predict binding affinities to target enzymes/receptors .

Dose-Response Validation : Repeating assays under standardized conditions (e.g., ATP levels in kinase inhibition assays) .

Q. Table 1: Key Structural Analogs and Bioactivity Differences

Compound NameSubstituent VariationObserved Bioactivity Difference
4-[(5Z)-5-(4-chlorobenzylidene)...Chlorine vs. ethyl groupHigher cytotoxicity in chlorinated analog
4-{(5Z)-5-[4-(octyloxy)benzylidene]...Octyloxy chain vs. benzylEnhanced lipid solubility and membrane penetration

Advanced: What strategies improve the compound’s stability during in vitro bioactivity assays?

Answer:
Instability often stems from:

  • Hydrolytic Degradation : The thioxo group in the thiazolidinone core is prone to hydrolysis.
    Mitigation Strategies :
    • Buffer Optimization : Use phosphate-free buffers (e.g., HEPES) at pH 7.4 to reduce nucleophilic attack .
    • Cryopreservation : Store stock solutions in DMSO at -80°C to prevent dimerization .
    • LC-MS Monitoring : Track degradation products in real-time during kinetic studies .

Advanced: How can computational methods guide the design of derivatives with enhanced target selectivity?

Answer:

QSAR Modeling : Correlate substituent electronic properties (e.g., Hammett constants) with IC50_{50} values to predict activity .

Molecular Dynamics (MD) : Simulate binding pocket interactions (e.g., with PPAR-γ or EGFR kinases) to identify steric clashes or favorable contacts .

ADMET Prediction : Tools like SwissADME assess logP, solubility, and CYP450 inhibition risks early in design .

Basic: What are the primary biological targets hypothesized for this compound?

Answer:
Based on structural analogs:

  • Enzyme Inhibition : Thiazolidinones target kinases (e.g., CDK2), proteases, and oxidoreductases via covalent bonding to catalytic cysteine residues .
  • Receptor Modulation : The benzylidene moiety may interact with nuclear receptors (e.g., PPAR-γ) or GPCRs .
  • Antimicrobial Activity : Disruption of bacterial cell wall synthesis via penicillin-binding protein (PBP) inhibition .

Advanced: How can crystallographic data resolve ambiguities in the compound’s Z/E configuration?

Answer:

  • X-ray Refinement : SHELXL refines the benzylidene group’s geometry, distinguishing Z/E isomers via C=C bond torsion angles .
  • Electron Density Maps : High-resolution (<1.0 Å) data clarify substituent orientation (e.g., ethyl group vs. fluorine in analogs) .
  • Validation Tools : PLATON or RINGER detect outliers in bond lengths/angles caused by misassigned configurations .

Basic: What purification techniques are recommended post-synthesis?

Answer:

  • Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) separates polar byproducts .
  • Recrystallization : Ethanol-DMF mixtures (9:1) yield high-purity crystals suitable for X-ray analysis .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) resolve diastereomers .

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